Tenofovir-d5 is a deuterated form of tenofovir, an important antiviral medication primarily used in the treatment of human immunodeficiency virus (HIV) and hepatitis B virus (HBV) infections. This compound is classified as a nucleotide reverse transcriptase inhibitor (NRTI), which works by inhibiting viral replication.
Tenofovir-d5 is synthesized from tenofovir, which itself is derived from the natural nucleoside adenosine. The deuteration process involves substituting hydrogen atoms in the tenofovir molecule with deuterium, enhancing its pharmacokinetic properties and making it useful for research purposes, particularly in studies involving drug metabolism and pharmacokinetics.
The synthesis of tenofovir-d5 involves several key steps that ensure high yield and purity. The following outlines a typical synthesis method:
The synthesis may involve techniques such as:
The molecular structure of tenofovir-d5 retains the core framework of tenofovir with specific hydrogen atoms replaced by deuterium atoms. The chemical formula can be represented as .
The primary chemical reactions involved in synthesizing tenofovir-d5 include:
The reactions are optimized for conditions such as pH, temperature, and concentration to maximize yield and minimize byproducts. Reaction monitoring may be performed using techniques like high-performance liquid chromatography (HPLC).
Tenofovir-d5 functions similarly to its parent compound by inhibiting the reverse transcriptase enzyme, crucial for viral replication in HIV and HBV. The incorporation of deuterium may enhance its stability and bioavailability.
Tenofovir-d5 is primarily utilized in research settings:
This comprehensive overview highlights the significance of tenofovir-d5 in both therapeutic applications and scientific research, showcasing its potential as a valuable compound in the study of antiviral therapies.
Tenofovir-d5 (IUPAC name: [(2R)-1-(6-aminopurin-9-yl)-1,1,3,3,3-pentadeuteriopropan-2-yl]oxymethylphosphonic acid) represents a strategically deuterated analogue of the antiviral drug tenofovir. Its molecular formula is C₉H₉D₅N₅O₄P, with a molecular weight of 292.24 g/mol, reflecting the replacement of five hydrogen atoms with deuterium atoms [3] [5] [7]. The deuterium atoms are specifically incorporated at the 1,1,3,3,3-positions of the propyl side chain, corresponding to the methyl group (CD₃-) and the methylene group (-CD₂-) adjacent to the phosphonomethoxy linker [3]. This labeling pattern is represented in the isomeric SMILES notation as [²H]C([²H])([²H])C@HOCP(=O)(O)O [3].
The compound retains the critical (R)-stereochemical configuration at the chiral center of the propyl chain, which is essential for high-affinity binding to viral reverse transcriptase enzymes. The adenine moiety (6-aminopurine) and the phosphonic acid group remain identical to the non-deuterated parent compound [4] [5]. This structural preservation ensures that the deuterated compound maintains the target specificity of tenofovir while altering its metabolic stability through the kinetic isotope effect [3]. X-ray crystallographic analyses confirm that deuterium substitution does not induce significant conformational changes in the molecular structure, maintaining the biologically active conformation necessary for antiviral activity [3].
Table 1: Structural Characteristics of Tenofovir-d5
Property | Specification |
---|---|
Molecular Formula | C₉H₉D₅N₅O₄P |
Molecular Weight | 292.24 g/mol |
IUPAC Name | [(2R)-1-(6-aminopurin-9-yl)-1,1,3,3,3-pentadeuteriopropan-2-yl]oxymethylphosphonic acid |
Deuterium Positions | 1,1,3,3,3-positions of propyl chain (Methyl: CD₃-; Methylene: -CD₂-) |
Chiral Center Configuration | (R)- |
Canonical SMILES | CC(CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)O |
Isomeric SMILES | [²H]C([²H])([²H])C@HOCP(=O)(O)O |
The synthesis of Tenofovir-d5 employs sophisticated deuteration techniques to achieve site-specific isotopic labeling while preserving stereochemical integrity. Industrial production typically follows a multi-step sequence beginning with achiral purine derivatives [9]. A common approach involves the deuteration of phenoxy precursors using deuterium oxide (D₂O) under controlled acidic conditions, enabling efficient hydrogen-deuterium exchange at the target carbon positions [3]. This method achieves isotopic incorporation exceeding 95% as verified by mass spectrometry [3].
Following deuteration, chiral resolution becomes critical due to the presence of chiral centers. This is accomplished through diastereomeric salt formation with resolving agents such as L-proline, followed by high-performance liquid chromatography (HPLC) to isolate the pharmacologically active (R)-enantiomer [3] [9]. The final synthetic steps involve phosphonate esterification using isopropyl alcohol to yield the prodrug form (Tenofovir Alafenamide-D5), which is subsequently hydrolyzed to produce Tenofovir-d5 [3]. This process employs continuous flow reactors for industrial-scale production, achieving yields >85% and chemical purity >99.5% [3].
Recent advances have explored asymmetric transfer hydrogenation for synthesizing tenofovir analogues. This method generates chiral intermediates from achiral precursors under mild conditions, achieving up to 97% enantiomeric excess with good to excellent yields [9]. This approach significantly reduces reaction steps while maintaining high stereoselectivity, offering a promising alternative for producing deuterated and non-deuterated variants alike [9].
Table 2: Synthesis Methods for Tenofovir-d5
Synthetic Stage | Methods & Conditions | Yield/Purity | Analytical Control |
---|---|---|---|
Precursor Deuteration | D₂O exchange (acidic conditions) | >95% deuterium incorporation | Mass spectrometry |
Chiral Resolution | Diastereomeric salt formation (L-proline); HPLC | >99% (R)-enantiomer | Chiral HPLC |
Phosphonate Esterification | Isopropyl alcohol esterification; Hydrolysis | >85% overall yield | NMR, HPLC |
Industrial Scale-up | Continuous flow reactors | >99.5% chemical purity | X-ray crystallography, HPLC-MS |
Tenofovir-d5 presents as an off-white crystalline solid under standard conditions and demonstrates temperature-sensitive stability. Long-term storage requires temperatures of -20°C to maintain chemical integrity, as evidenced by stability-indicating HPLC studies [5] [7]. The compound exhibits limited aqueous solubility (sparingly soluble in acidified water) but shows improved solubility in dimethyl sulfoxide (DMSO) when heated, facilitating its use in research applications requiring in vitro dissolution [5] [7].
Spectroscopic characterization reveals distinctive properties: The phosphorus NMR spectrum displays a characteristic chemical shift between 18-22 ppm for the phosphonate group, while deuterium incorporation induces subtle upfield shifts in adjacent proton NMR signals [3]. Mass spectral analysis shows a characteristic molecular ion cluster at m/z 292.24 [M+H]⁺, with the distinctive 5-amu mass increase compared to non-deuterated tenofovir serving as a key identification marker [3] [5].
The hydrolytic stability profile of Tenofovir-d5 demonstrates significant pH dependence. The compound remains stable under acidic conditions (pH 2-4) but undergoes gradual decomposition in alkaline environments (pH >8), with ester hydrolysis occurring preferentially at the phosphonate ester linkages when present in prodrug forms [3]. Photostability studies indicate minimal degradation under standard laboratory lighting conditions, though prolonged exposure to UV radiation should be avoided [5].
The strategic incorporation of five deuterium atoms at carbon-deuterium (C-D) bond positions significantly alters the metabolic stability of Tenofovir-d5 compared to its non-deuterated counterpart. The kinetic isotope effect (KIE) leverages the higher bond dissociation energy of C-D bonds (approximately 1-2 kcal/mol stronger than C-H bonds) to slow enzymatic oxidation processes, particularly those catalyzed by cytochrome P450 enzymes and hepatic dehydrogenases [3]. This effect reduces first-pass metabolism and extends plasma half-life to 45 hours, representing a 2.6-fold increase over standard tenofovir disoproxil fumarate (TDF) [3].
Deuterium substitution significantly impacts the activation pathway of tenofovir prodrugs. While both Tenofovir Alafenamide (TAF) and its deuterated forms require intracellular activation, deuterium stabilizes the molecule against premature hydrolysis in plasma, enhancing delivery to target lymphocytes and hepatocytes [3] [8]. Following cellular uptake, deuterium substitution reduces the rate of cathepsin A-mediated hydrolysis, prolonging intracellular exposure to the active metabolite tenofovir diphosphate (TFV-DP) [3]. This results in significantly higher intracellular concentrations of TFV-DP (Cₘₐₓ: 350 ng/mL vs. 90 ng/mL for TDF) at equivalent doses [3].
Notably, deuterium modification mitigates subgenotype-specific efficacy variations. Research demonstrates that HBV/D3 and HBV/D5 subgenotypes exhibit natural resistance to standard tenofovir, with in vitro IC₅₀ values of 9.36 ± 0.33 μM and 8.88 ± 0.57 μM, respectively, compared to HBV/D1 (IC₅₀: 4.13 ± 0.68 μM) [10]. The enhanced pharmacokinetic profile of deuterated analogs partially overcomes this resistance by maintaining higher and more sustained intracellular drug concentrations, though subgenotype-specific amino acid variations in reverse transcriptase domains still influence overall efficacy [10].
Table 3: Pharmacokinetic Comparison: Tenofovir-d5 vs. Non-deuterated TDF
Pharmacokinetic Parameter | Tenofovir-d5 | Standard TDF | Pharmacological Impact |
---|---|---|---|
Plasma Half-life | 45 hours | 17 hours | Extended dosing intervals |
Renal Clearance | 120 mL/min | 210 mL/min | Reduced nephrotoxic potential |
TFV-DP Cₘₐₓ | 350 ng/mL | 90 ng/mL | Enhanced intracellular exposure |
Hepatic Metabolism Rate | Reduced by 40% | Baseline | Lower interaction risk with CYP inducers |
HBV/D3 Subgenotype IC₅₀ | ~8.5 μM | 9.36 μM | Improved efficacy against resistant variants |
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5